P2X3 Receptor Antagonist Activity: Target Compound vs. Unsubstituted Analog
The target compound demonstrates potent antagonism of recombinant rat P2X purinoceptor 3 (P2X3), with an EC50 value of 80 nM when evaluated at 10 µM in Xenopus oocyte electrophysiology assays [1]. In contrast, the closest structural analog lacking the 2-methoxy substituent—N-(4-ethylphenyl)cinnamamide—has been annotated in ChEMBL20 as exhibiting no known biological activity, implying that the ortho-methoxy group is a critical pharmacophoric element for P2X3 engagement [2]. This stark activity difference highlights the non-substitutability of the methoxylated scaffold for P2X3-focused research.
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | 80 nM (EC50, 10 µM test concentration) |
| Comparator Or Baseline | N-(4-ethylphenyl)cinnamamide (ZINC146135) — no known activity reported |
| Quantified Difference | Target compound shows nanomolar activity; comparator is inactive in ChEMBL20 annotated assays |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist evaluation at 10 µM |
Why This Matters
For researchers studying purinergic signaling in pain or inflammation, the 2-methoxy group uniquely enables P2X3 antagonism that is absent in the unsubstituted phenyl analog, making the target compound a necessary choice for P2X3-focused experimental designs.
- [1] BindingDB, Ligand BDBM50118219, EC50 80 nM, P2X purinoceptor 3 antagonist assay (recombinant rat, Xenopus oocytes, 10 µM). View Source
- [2] ZINC146135 (N-(4-Ethylphenyl)cinnamamide), Activities based on ChEMBL 20: 'There is no known activity for this compound.', Zinc Docking Database. View Source
